yscJ protein - 142931-12-2

yscJ protein

Catalog Number: EVT-1521283
CAS Number: 142931-12-2
Molecular Formula: C10H8N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YscJ is encoded by the yscJ gene located within the pathogenicity island of Yersinia pestis. This gene is part of a larger operon that encodes components necessary for the type III secretion system, a mechanism employed by many Gram-negative bacteria to inject effector proteins into host cells. The classification of YscJ can be understood through its functional role in protein secretion and its involvement in bacterial virulence.

Synthesis Analysis

Methods and Technical Details

The synthesis of YscJ protein can be approached through various methods:

  1. Recombinant DNA Technology: This involves cloning the yscJ gene into expression vectors, followed by transformation into suitable host cells such as Escherichia coli. The induced expression allows for large-scale production.
  2. Cell Lysis and Purification: After expression, cells are lysed using methods like sonication or chemical lysis. The protein can then be purified using techniques such as affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid matrix .
  3. Mass Spectrometry: This technique can be utilized to analyze synthesized proteins, providing insights into their molecular weight and structure, confirming successful synthesis and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of YscJ has been characterized through various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that YscJ adopts a unique conformation that facilitates its interaction with other proteins involved in the secretion process. Specific structural features include:

  • Domain Organization: YscJ contains distinct domains that are critical for its function in protein-protein interactions.
  • Post-translational Modifications: Modifications such as phosphorylation may play roles in regulating its activity and stability.
Chemical Reactions Analysis

Reactions and Technical Details

YscJ participates in several biochemical reactions related to protein synthesis:

  1. Protein-Protein Interactions: YscJ interacts with other components of the type III secretion system, facilitating the assembly and function of this complex machinery.
  2. Regulatory Mechanisms: It may also play a role in modulating the activity of other proteins involved in translation regulation under stress conditions .
  3. Enzymatic Activity: Although primarily a structural component, any enzymatic activity associated with YscJ would be linked to its role in facilitating secretion processes.
Mechanism of Action

Process and Data

The mechanism of action for YscJ involves its role within the type III secretion system:

  1. Secretion Signal Recognition: YscJ recognizes specific signals from within bacterial cells that indicate a need for effector proteins to be secreted.
  2. Assembly Coordination: It coordinates with other proteins to assemble the secretion apparatus at the bacterial membrane, enabling efficient translocation of effector proteins into host cells.
  3. Regulatory Feedback: YscJ may also provide feedback regulation based on environmental cues, ensuring that protein synthesis aligns with cellular needs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

YscJ exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight typically falls within a range characteristic of small to medium-sized proteins.
  • Solubility: YscJ is generally soluble in aqueous solutions, making it amenable to purification processes.
  • Stability: Its stability can vary based on environmental conditions such as temperature and pH, which are critical for maintaining its functional conformation .
Applications

Scientific Uses

YscJ has several applications within scientific research:

  1. Pathogenesis Studies: Understanding YscJ's role provides insights into bacterial pathogenesis mechanisms, particularly how Yersinia pestis evades host immune responses.
  2. Vaccine Development: Targeting components like YscJ could lead to novel vaccine strategies against infections caused by Yersinia species.
  3. Biotechnological Applications: The principles derived from studying YscJ may inform synthetic biology efforts aimed at engineering bacterial systems for therapeutic purposes or bioproduction .
Structural Characterization of the YscJ Protein

Primary Sequence Analysis and Conserved Domains

YscJ belongs to the YscJ/PrgK protein family, a group of highly conserved inner membrane lipoproteins essential for Type III Secretion System (T3SS) assembly across Gram-negative pathogens. Its primary sequence typically ranges from 250-300 amino acids, featuring three defining regions:

  • An N-terminal secretion signal peptide (approximately 20 residues) containing a canonical "lipobox" motif (e.g., L-A/G-C). This motif directs lipoprotein processing and membrane anchoring [3] [7].
  • A central periplasmic domain rich in alpha-helices and beta-strands. This domain harbors conserved sequence blocks crucial for oligomerization and partner protein binding [1] [9].
  • A C-terminal transmembrane domain (TMD) (~20 hydrophobic residues), followed by a short cytoplasmic tail [3] [7].

Conserved Domain Database (CDD) analyses reveal YscJ homologs share significant sequence similarity within the periplasmic domain. This domain often contains predicted T3SS-ring building domains structurally related to the Escherichia coli EscJ protein, despite relatively low pairwise sequence identity (often ~30-40%). CDD searches using RPS-BLAST identify characteristic profiles (e.g., COG4726: T3SS inner membrane lipoprotein component) associated with this family [2] [8].

Table 1: Conserved Domains and Features in YscJ Family Proteins

Domain/RegionPositionKey FeaturesFunctionReference
Signal Peptide~1-20L-A/G-C lipobox motifTargeting to Sec translocon; Lipoprotein processing [3] [7]
Periplasmic Domain~21-230Predicted α/β structure; High sequence conservation blocksOligomerization ring formation; Protein-protein interactions (YscD, YscV?) [1] [9]
C-terminal TMD~231-250Hydrophobic helixMembrane anchoring; Potential interaction site [3] [7]
Cytoplasmic Tail~251-C-terminusShort, often basic residuesUnknown; Potential regulatory role [3]

Membrane Topology and Lipoprotein Anchoring Mechanisms

YscJ exhibits a complex membrane topology essential for its function within the T3SS basal body:1. Dual Membrane Anchoring:- N-terminal Lipidation: Following cleavage of the signal peptide by signal peptidase II, the invariant cysteine within the lipobox is diacylglycerol-modified and N-acylated, attaching a lipid anchor to the periplasmic face of the inner membrane (IM). Notably, a significant fraction of YscJ lacks N-acylation, yet still localizes correctly [3] [7].- C-terminal Transmembrane Domain (TMD): A hydrophobic helix near the C-terminus inserts into the IM, anchoring this end of the protein. This creates a topology where YscJ spans the periplasmic space, tethered at both ends to the IM [3] [7].

  • Periplasmic Localization: The large central domain resides entirely within the periplasm. This positioning is critical for forming the oligomeric ring structure that serves as a platform for assembling other T3SS components [1] [9].

  • Anchoring Mechanism Specificity: While the lipid moiety is crucial for IM localization, studies demonstrate functional replacement of the YscJ N-terminal signal peptide and lipobox with the first TMD of YscV (another T3SS IM protein). This chimeric protein localized to the IM and restored partial T3SS function, indicating that secure attachment to the IM, rather than the specific mechanism (lipid vs. TMD), is the critical factor [3] [7]. Disruption of either anchoring mechanism (lipidation or TMD insertion) abrogates YscJ function, highlighting the necessity of its stable positioning within the IM [3] [7].

Three-Dimensional Architecture and Symmetry Features

The functional unit of YscJ within the assembled T3SS is a large, symmetric oligomeric ring forming a central component of the inner membrane ring (IMR) complex:

  • Oligomeric State: Biochemical and structural analyses consistently indicate YscJ and its close homologs form 24-subunit rings. This stoichiometry was initially predicted based on the crystal structure of the homolog EscJ from EPEC, where crystal packing and molecular modeling revealed a stable ring composed of 24 monomers arranged in a superhelical turn [1]. This 24-mer architecture was subsequently confirmed for YscJ orthologs within the context of intact T3SS needle complexes (NCs) using complementary techniques:
  • Scanning Transmission Electron Microscopy (STEM): Mass measurement of intact Shigella NC IMRs (~2 MDa) combined with known subunit molecular weights strongly supports a 24-mer stoichiometry for MxiJ (the YscJ homolog in Shigella) [9].
  • Negative Stain Electron Microscopy (EM) & Symmetry Analysis: Top-view EM images of purified Shigella NC bases revealed clear 24-fold symmetric density modulations specifically within the IMR at a diameter of ~235 Å. Statistical analysis (RotaStat) confirmed 24-fold symmetry was statistically significant (p<0.0001) for the IMR ring [9].
  • Ring Structure: The 24 subunits assemble into a donut-shaped ring positioned on the periplasmic side of the inner membrane. This ring features extensive grooves, ridges, and charged electrostatic surfaces, providing a sophisticated molecular platform for interactions with other T3SS components [1] [9].

  • Integration within the NC: The YscJ ring constitutes the dominant mass of the IMR. STEM mass measurements consistently show an IMR:Outer Membrane Ring (OMR) mass ratio of approximately 2:1 (~2 MDa vs. ~1 MDa), compatible with a 24-mer IMR (YscJ + MxiG homologs) surrounding a smaller oligomeric secretin ring (typically 12-15 subunits) in the OMR [9]. The periplasmic surface of the YscJ ring interfaces with the secretin ring (e.g., YscC) and other periplasmic components, while its cytoplasmic face likely connects to the export apparatus components embedded within the IM [1] [9].

Table 2: Structural Features of the YscJ Oligomeric Ring

FeatureDetailTechnique UsedReference
Symmetry & Stoichiometry24 subunits per ringX-ray Crystallography (EscJ), STEM mass, TEM symmetry analysis [1] [9]
Diameter (IMR)~235 ÅTEM (Top views) [9]
Mass Contribution (IMR)~2 MDa (IMR total, incl. other components)STEM [9]
Surface FeaturesGrooves, ridges, distinct electrostatic patchesX-ray Crystallography (EscJ) [1]
LocationPeriplasmic face of Inner MembraneBiochemical fractionation, EM [3] [9]

Comparative Structural Analysis with Homologs (e.g., MxiJ, PrgK)

YscJ is highly conserved within the T3SSs of Yersinia, Salmonella, Shigella, and pathogenic E. coli. Comparative analysis reveals a shared core structure with species-specific adaptations:

  • Conservation of Core Architecture:
  • MxiJ (Shigella flexneri): MxiJ is indispensable for secretion of Ipa invasins. Like YscJ, it is an inner membrane lipoprotein anchored via an N-terminal lipid moiety and a C-terminal TMD. Mutations in mxiJ abolish secretion, HeLa cell invasion, plaque formation, and virulence in animal models. Its domain organization and predicted oligomeric state (24-mer within the IMR) are identical to YscJ [5] [10].
  • PrgK (Salmonella typhimurium): As the YscJ homolog in the Salmonella SPI-1 T3SS, PrgK forms the inner ring of the NC base. Labeling, mass spectrometry, and EM studies within assembled NCs confirm its membrane localization, surface accessibility, and 24-mer stoichiometry, aligning perfectly with the EscJ crystal structure model and YscJ topological data [1] [9].
  • Structural Homology Modeling: Tools like Bio3D-Web facilitate comparative analysis of available structures (e.g., EscJ EPEC) and homology models of YscJ, MxiJ, and PrgK. These analyses confirm that despite sequence variations (e.g., ~35% identity between YscJ and EscJ), the core periplasmic domain fold responsible for ring formation is remarkably conserved. Superposition of models highlights conserved surface patches likely involved in critical interactions with conserved partner proteins like the secretin (YscC/MxiD/InvG) and the inner membrane protein (YscG/MxiG/PrgH) [4] [8].

  • Functional Equivalence: The structural conservation underpins functional equivalence. EscJ can complement prgK mutations in Salmonella, and the overall ring architecture is preserved across species. This conservation underscores the YscJ ring's fundamental role as the central structural scaffold of the T3SS IMR, essential for assembling a functional secretion apparatus [1] [9]. Minor variations in sequence and potentially in the fine details of interaction surfaces may reflect adaptations to specific sets of secreted effectors or regulatory mechanisms, but the core oligomerization mechanism and positioning remain constant.

  • Divergence from Flagellar Homologs: While evolutionarily related to components of the flagellar export apparatus (e.g., FlhA), YscJ family proteins exhibit significant structural divergence. The T3SS-specific inner membrane ring structure formed by YscJ homologs is distinct from the larger, more complex multi-component MS ring of the flagellar basal body. This divergence reflects the specialized function of the T3SS in directly translocating effectors into eukaryotic cells versus the flagellum's role in polymerizing an extracellular filament for motility [1].

Properties

CAS Number

142931-12-2

Product Name

yscJ protein

Molecular Formula

C10H8N2O2

Synonyms

yscJ protein

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